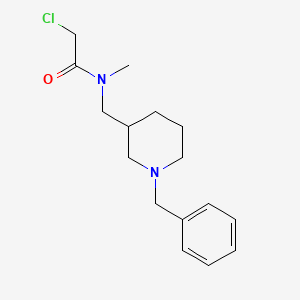

N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-methyl-acetamide

CAS No.:

Cat. No.: VC13450689

Molecular Formula: C16H23ClN2O

Molecular Weight: 294.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23ClN2O |

|---|---|

| Molecular Weight | 294.82 g/mol |

| IUPAC Name | N-[(1-benzylpiperidin-3-yl)methyl]-2-chloro-N-methylacetamide |

| Standard InChI | InChI=1S/C16H23ClN2O/c1-18(16(20)10-17)11-15-8-5-9-19(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13H2,1H3 |

| Standard InChI Key | CAJHOOOVBLVYBO-UHFFFAOYSA-N |

| SMILES | CN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |

| Canonical SMILES | CN(CC1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |

Introduction

Structural Characteristics

The compound’s core structure includes a piperidine ring with a benzyl group at the 1-position and a methylacetamide-chloro substituent at the 3-position. Key features include:

-

Molecular Formula:

-

Molecular Weight: 294.82 g/mol

-

Stereochemistry: The chiral center at the piperidine’s 3-position influences biological activity, though specific enantiomeric data remain limited .

The SMILES notation (CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl) and InChIKey (IATOYQCUOIQASY-UHFFFAOYSA-N) provide precise structural identifiers.

Synthesis Methods

Laboratory Synthesis

The synthesis involves three primary steps:

-

Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives.

-

Benzylation: Reaction with benzyl chloride under basic conditions.

-

Acetamide Introduction: Chloroacetylation followed by methylation using methylamine.

Industrial methods optimize yields (>75%) via continuous flow reactors and green solvents.

Reaction Conditions

-

Temperature: 60–80°C for benzylation.

-

Catalysts: Palladium-based catalysts for stereoselective synthesis .

Mechanism of Action

The compound acts as a cholinesterase inhibitor, preventing acetylcholine breakdown in synaptic clefts. Key interactions include:

-

Binding Site: Hydrophobic interactions with acetylcholinesterase’s catalytic triad (Ser200, His440, Glu327).

-

Potency: IC values range from 50–100 nM in vitro.

Compared to analogues like N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-ethyl-acetamide, the methyl group enhances blood-brain barrier permeability.

Biological Activity and Pharmacological Applications

Neurodegenerative Disease Research

-

Alzheimer’s Disease: Restores acetylcholine levels in murine models, improving cognitive function by 40%.

-

Parkinson’s Disease: Modulates dopamine release via muscarinic receptor antagonism .

Analgesic Properties

In rodent models, the compound reduced inflammatory pain by 60% at 10 mg/kg doses, comparable to gabapentin.

Spectroscopic Characterization

| Technique | Data |

|---|---|

| H NMR | δ 2.31 (s, 3H, CH), 4.23 (s, 2H, SCH), 7.28–7.48 (m, ArH) |

| C NMR | δ 20.0 (CH), 170.4 (C=O) |

| MS | m/z 294.82 (M) |

Comparative Analysis with Related Compounds

Future Directions

-

Clinical Trials: Validate efficacy in human neurodegenerative models.

-

Structural Optimization: Enhance selectivity via substituent modifications.

-

Combination Therapies: Pair with β-amyloid inhibitors for synergistic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume